1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Structure and Properties The compound 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS: 954660-54-9) features a pyrrolidin-5-one core substituted with a p-tolyl group (4-methylphenyl) at position 1 and a methyl-linked urea group at position 2. The urea moiety is further connected to a 2-(trifluoromethyl)phenyl ring . Its molecular formula is C₂₀H₂₀F₃N₃O₂, with a molecular weight of 391.4 g/mol. The Smiles notation is provided as Cc1ccc(N2CC(CNC(=O)Nc3ccccc3C(F)(F)F)CC2=O)cc1, highlighting the spatial arrangement of functional groups .
Properties
IUPAC Name |
1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2/c1-13-6-8-15(9-7-13)26-12-14(10-18(26)27)11-24-19(28)25-17-5-3-2-4-16(17)20(21,22)23/h2-9,14H,10-12H2,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXVYDGZXNAXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Its unique molecular structure, characterized by a pyrrolidine ring and various aromatic groups, suggests potential biological activities that may be beneficial in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H23N3O2
- Molecular Weight : Approximately 337.4 g/mol
- Key Functional Groups : Urea, pyrrolidine ring, p-tolyl group, trifluoromethylphenyl moiety
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine Ring | Contributes to the compound's ability to interact with biological targets. |
| p-Tolyl Group | Enhances lipophilicity and may improve bioavailability. |
| Trifluoromethyl Group | Known to increase biological activity and metabolic stability. |
The biological activity of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is under investigation, with preliminary studies suggesting several potential mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other urea derivatives.
- Cellular Interaction : It might interact with cellular receptors or signaling pathways relevant to cancer and metabolic disorders.
- Modulation of Immune Response : Potential effects on immune cell activity have been observed in related compounds.
Therapeutic Applications
Research indicates that compounds with similar structures have shown promise in various biological activities, including:
- Antitumor Activity : Some studies suggest potential efficacy against cancer cell lines.
- Antimicrobial Properties : Related compounds have demonstrated moderate antibacterial and antifungal activities.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been noted.
In Vitro Studies
Preliminary in vitro studies have indicated that 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea exhibits:
- Cytotoxicity against Cancer Cell Lines : IC50 values are being evaluated to determine effectiveness.
- Inhibition of Specific Enzymes : Studies are ongoing to quantify inhibitory effects on enzymes like COX and sEH.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related urea derivatives reveals:
| Compound Name | Biological Activity | IC50 (nM) |
|---|---|---|
| Pyrazolyl-Urea | Antibacterial | 250 |
| 5-Pyrazolyl-Urea | p38 MAPK Inhibitor | 53 |
| 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea | Under Investigation | TBD |
Mechanistic Insights
Research indicates that the presence of the trifluoromethyl group significantly enhances the lipophilicity and overall biological activity of related compounds, suggesting a similar trend for this compound.
Comparison with Similar Compounds
Key Features
- p-Tolyl Group : Introduces hydrophobicity and may influence metabolic stability.
- Trifluoromethylphenyl-Urea : The electron-withdrawing CF₃ group improves solubility and bioavailability while stabilizing the urea linkage.
Comparison with Structurally Similar Urea Derivatives
Urea Derivatives with Thiazole-Piperazine Backbones ()
Compounds 11a–11o (e.g., 11j: 1-(2-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) share the 3-(2-trifluoromethylphenyl)urea moiety but replace the pyrrolidinone-p-tolyl group with a thiazole-piperazine-hydrazinyl scaffold.
- Molecular Weight : 11j (534.1 g/mol) is ~36% heavier than the target compound (391.4 g/mol), due to the extended thiazole-piperazine chain .
- Synthetic Yield : High yields (85–88%) for 11a–11o suggest efficient synthesis despite structural complexity .
- Biological Implications: The thiazole-piperazine moiety may enhance water solubility and interaction with charged protein residues, contrasting with the hydrophobic pyrrolidinone-p-tolyl group in the target compound.
Trifluoromethylphenyl-Ureas with Varied Aromatic Substituents ()
- 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea (CAS: 1763-72-0): Lacks the pyrrolidinone core; instead, urea bridges two substituted phenyl groups (4-bromo-3-CF₃ and 3-Cl). The absence of a rigid backbone may reduce target specificity compared to the pyrrolidinone-containing compound .
- 1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (CAS: 954660-27-6): Shares the pyrrolidinone-p-tolyl backbone but replaces the 2-CF₃ phenyl with a 4-fluorophenyl group. The fluorine substituent, being smaller and less lipophilic than CF₃, may alter binding kinetics .
- 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea (CAS: 891090-60-1): Substitutes the 2-CF₃ phenyl with a pyridin-2-ylmethyl group.
FAK Activators with Urea Linkages ()
- M64HCl: A morpholino-trifluoromethylphenyl urea derivative (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea hydrochloride) activates focal adhesion kinase (FAK). While distinct in backbone structure, the trifluoromethylphenyl-urea moiety suggests shared pharmacophore elements with the target compound, possibly influencing kinase binding .
- SB705498 : N-(2-Bromophenyl)-N'-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl]urea. This compound shares a pyrrolidine ring but replaces the p-tolyl group with a pyridyl substituent. The bromophenyl-urea group may confer distinct target selectivity compared to the 2-CF₃ phenyl group in the target compound .
Tetrazine-Based Ureas ()
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-((6-chloro-1,2,4,5-tetrazin-3-yl)oxy)ethyl)urea : Features dual trifluoromethyl groups and a tetrazine ring, which is highly electron-deficient. The tetrazine moiety enables click chemistry applications, a functional feature absent in the target compound .
Implications for Drug Design
- Backbone Rigidity: The pyrrolidinone core in the target compound may improve binding specificity compared to flexible analogs like CAS 1763-72-0 .
- Substituent Effects : The 2-CF₃ group balances lipophilicity and electronic effects, whereas fluorine () or pyridyl () substituents alter solubility and target interactions.
- Synthetic Feasibility : High yields in compounds suggest that complex urea derivatives can be synthesized efficiently, though purification challenges may arise with larger molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
